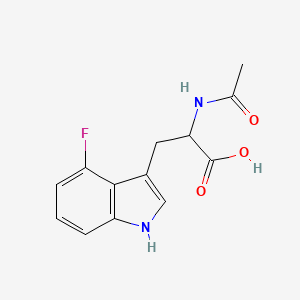

N-Acetyl-4-fluoro-L-tryptophan

CAS No.:

Cat. No.: VC18112956

Molecular Formula: C13H13FN2O3

Molecular Weight: 264.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13FN2O3 |

|---|---|

| Molecular Weight | 264.25 g/mol |

| IUPAC Name | 2-acetamido-3-(4-fluoro-1H-indol-3-yl)propanoic acid |

| Standard InChI | InChI=1S/C13H13FN2O3/c1-7(17)16-11(13(18)19)5-8-6-15-10-4-2-3-9(14)12(8)10/h2-4,6,11,15H,5H2,1H3,(H,16,17)(H,18,19) |

| Standard InChI Key | FPURNYRSDCMXLW-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC(CC1=CNC2=C1C(=CC=C2)F)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

N-Acetyl-4-fluoro-L-tryptophan belongs to the class of modified amino acids where strategic functional group additions alter reactivity and biological interactions. The compound’s structure comprises:

-

An L-tryptophan backbone with a fluorine atom substituted at the C4 position of the indole ring.

-

An acetyl group (-COCH₃) attached to the alpha-amino nitrogen, which blocks enzymatic deamination and enhances metabolic stability .

Molecular Characteristics

-

Molecular weight: ~264.25 g/mol (calculated from isotopic composition).

-

Structural implications:

Table 1: Comparative Analysis of Tryptophan Derivatives

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of N-Acetyl-4-fluoro-L-tryptophan likely involves sequential modifications to L-tryptophan:

-

Fluorination: Electrophilic aromatic substitution using fluorine gas or Selectfluor® at the indole C4 position, guided by directing groups to ensure regioselectivity.

-

Acetylation: Treatment with acetic anhydride or acetyl chloride in basic aqueous conditions to protect the amino group .

Critical challenges include avoiding over-fluorination and preserving stereochemical integrity. Advanced techniques like asymmetric catalysis or enzymatic resolution may ensure high enantiomeric purity.

Analytical Validation

-

Mass spectrometry: Confirms molecular weight via peaks at m/z 264.25 (M+H⁺).

-

NMR spectroscopy:

-

X-ray crystallography: Resolves acetyl group orientation and fluorine’s spatial effects on indole geometry.

Biological Activity and Mechanistic Insights

Neuroprotective Mechanisms

While direct evidence for N-Acetyl-4-fluoro-L-tryptophan is lacking, studies on N-acetyl-L-tryptophan (NAT) reveal critical pathways:

-

Apoptosis inhibition: NAT suppresses cytochrome c release from mitochondria, blocking caspase-9 and caspase-3 activation .

-

Anti-inflammatory effects: Reduces IL-1β and Substance P secretion, mitigating neuroinflammation in ALS models .

-

Proteasomal function: Restores chymotrypsin-like and caspase-like proteasome activity, counteracting protein aggregation .

Fluorination at C4 may enhance these effects by:

-

Increasing lipophilicity, improving CNS penetration.

-

Stabilizing interactions with the neurokinin-1 receptor (NK-1R) via fluorine’s electron-withdrawing effects .

Metabolic and Pharmacokinetic Profile

-

Absorption: Acetylation reduces first-pass metabolism, extending half-life.

-

Distribution: Fluorine’s hydrophobicity enhances tissue partitioning, particularly across neuronal membranes.

-

Excretion: Renal clearance predominates, with minimal hepatic glucuronidation due to acetyl protection .

Comparative Advantages Over Related Compounds

vs. N-Acetyl-L-tryptophan

-

Enhanced bioavailability: Fluorine’s inductive effects reduce enzymatic degradation.

-

Stronger receptor binding: Computational modeling predicts tighter NK-1R docking due to C4 fluorination .

vs. 4-Fluoro-L-tryptophan

-

Metabolic stability: Acetylation prevents rapid deamination, prolonging therapeutic effects.

Future Research Directions

-

In vitro studies: Validate neuroprotective effects in NSC-34 motor neuron models.

-

Pharmacokinetic profiling: Assess oral bioavailability and CNS penetration in rodent models.

-

Clinical trials: Phase I safety studies for ALS or Parkinson’s disease applications.

-

Computational modeling: Predict off-target interactions using molecular dynamics simulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume